
4-Amino-3-bromo-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-5-chlorobenzaldehyde: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and chlorination to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-bromo-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) and catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 4-Amino-3-bromo-5-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for various applications .
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
3-Bromo-5-chlorobenzaldehyde: Lacks the amino group, which can significantly alter its reactivity and applications.
4-Amino-3-chlorobenzaldehyde:
4-Amino-3-bromobenzaldehyde: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness: The combination of amino, bromo, and chloro substituents in 4-Amino-3-bromo-5-chlorobenzaldehyde makes it a versatile compound with unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5BrClNO |
|---|---|
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
4-amino-3-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Clé InChI |
ZZYXZVAQBRDTIO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


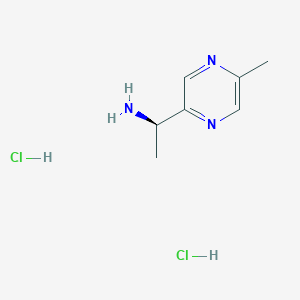

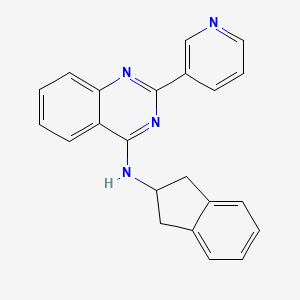
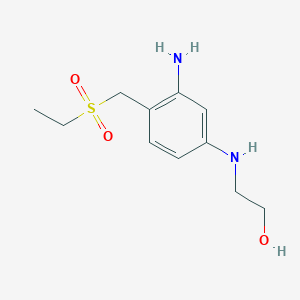
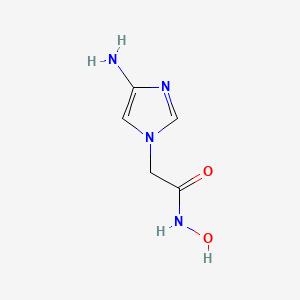

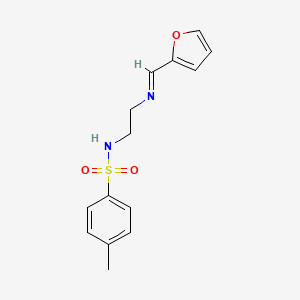
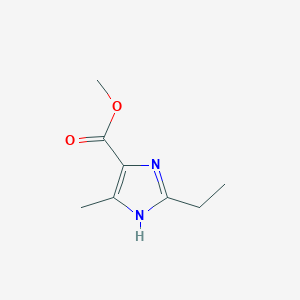
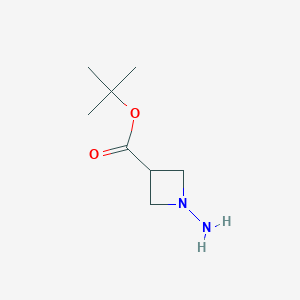
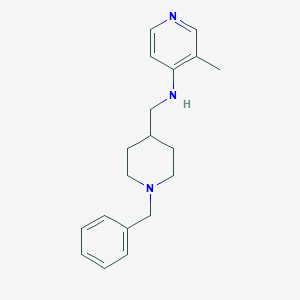
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)
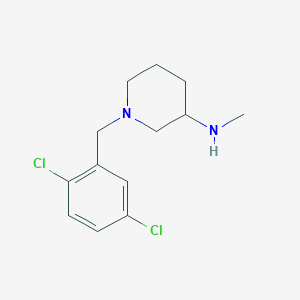
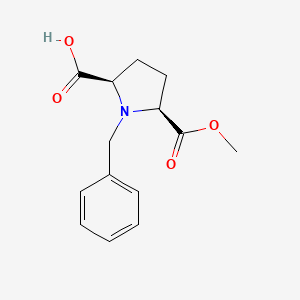
![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
